2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with fluoro and methoxymethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-5-methoxyphenylboronic acid.
Formation of Dioxaborolane Ring: The boronic acid is then reacted with pinacol in the presence of a suitable catalyst to form the dioxaborolane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of new pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the creation of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium center.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-methoxyphenylboronic acid
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C14H20BFO4 |
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Molecular Weight |
282.12 g/mol |
IUPAC Name |
2-[3-fluoro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-11(16)8-12(7-10)18-9-17-5/h6-8H,9H2,1-5H3 |
InChI Key |
AYYHNXZMVHWUHX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCOC |
Origin of Product |
United States |
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